molecular formula C12H10N2O B11901109 N-(Quinolin-6-yl)acrylamide

N-(Quinolin-6-yl)acrylamide

Cat. No.: B11901109
M. Wt: 198.22 g/mol
InChI Key: ZISYUGFIZAZBSW-UHFFFAOYSA-N
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Description

N-(Quinolin-6-yl)acrylamide: is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. This compound is particularly noted for its potential in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-6-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method includes the chemo-selective reaction of 2-quinolinone with methyl acrylate under specific conditions . This reaction can be catalyzed by palladium diacetate in acetonitrile at elevated temperatures (around 120°C) in a sealed tube .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Mechanism of Action

N-(Quinolin-6-yl)acrylamide exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit EGFR by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Uniqueness: N-(Quinolin-6-yl)acrylamide is unique due to its specific structure, which allows for selective binding to certain molecular targets like EGFR. This selectivity enhances its potential as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-quinolin-6-ylprop-2-enamide

InChI

InChI=1S/C12H10N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-8H,1H2,(H,14,15)

InChI Key

ZISYUGFIZAZBSW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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